![molecular formula C8H4F3N3O2 B3100552 6-(Trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic acid CAS No. 1372197-49-3](/img/structure/B3100552.png)
6-(Trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic acid
Overview
Description
“6-(Trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic acid” is a chemical compound with the CAS Number: 1372197-49-3 . It has a molecular weight of 231.13 . The IUPAC name for this compound is 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4F3N3O2/c9-8(10,11)5-3-14-2-4(7(15)16)13-6(14)1-12-5/h1-3H,(H,15,16) . This code provides a specific string of characters that represents the molecular structure of the compound.It is stored at ambient temperature . The physical form of this compound is not specified .
Scientific Research Applications
Anticancer Agents
Imidazo[1,2-a]pyridine derivatives, which share a similar structure with your compound, have been used as covalent anticancer agents . They have been used as the core backbone for the development of covalent inhibitors . These compounds have shown potential as lead compounds for the treatment of intractable cancers .
Organic Synthesis and Drug Development
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has shown reactivity and multifarious biological activity .
Fluorescent Probes
Recent applications detail the use of these heterocycles in medicinal chemistry as fluorescent probes .
Antidepressant Drugs
This novel unit is found in a wide variety of promising drugs pertaining to diversified therapeutic applications, namely in antidepressant drugs .
Antipsychotic Drugs
The compound is also found in antipsychotic drugs .
Antihistamine Drugs
It is also used in the development of antihistamine drugs .
Anti-fungal Drugs
The compound is found in anti-fungal drugs .
Antioxidant Drugs
Safety and Hazards
properties
IUPAC Name |
6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)5-3-14-2-4(7(15)16)13-6(14)1-12-5/h1-3H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVWVKPPONZTDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N1C=C(N=C2)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.